molecular formula C6H5N3 B065942 1H-Imidazo[4,5-b]pyridine CAS No. 170245-19-9

1H-Imidazo[4,5-b]pyridine

Cat. No. B065942
CAS RN: 170245-19-9
M. Wt: 119.12 g/mol
InChI Key: GAMYYCRTACQSBR-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridine is a heterocyclic compound that has been studied for its potential therapeutic significance . It has a structural resemblance to purines and is known to play a crucial role in numerous disease conditions . The discovery of its first bioactivity as GABA A receptor positive allosteric modulators revealed its medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .


Synthesis Analysis

A series of imidazo[4,5-b]pyridines was synthesized and evaluated for their ability to inhibit Baker’s yeast α-glucosidase enzyme . The synthesis of imidazo[4,5-b]pyridines involves various methods including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-b]pyridine consists of an imidazole ring fused with a pyridine moiety . It is part of a larger group of compounds known as imidazopyridines, which also include imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves various reactions such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation .

Scientific Research Applications

  • Therapeutic Agent Scaffold : Imidazo[1,2-a]pyridine, a similar compound to 1H-Imidazo[4,5-b]pyridine, is recognized as a versatile scaffold in medicinal chemistry. It has applications in developing anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal agents. It also features in various marketed pharmaceuticals like zolimidine, zolpidem, and alpidem (Deep et al., 2016).

  • Vibrational Spectra and Molecular Structure : The molecular structure and vibrational energy levels of 1H-Imidazo[4,5-b]pyridine and its derivatives have been explored using density functional theory (DFT). These studies provide insights into the molecular behavior of this compound, which is critical for its applications in chemical and pharmaceutical fields (Lorenc et al., 2008).

  • Antimicrobial Activity : Derivatives of 1H-Imidazo[4,5-b]pyridines, such as thiazolidinone, triazinanethione, and oxadiazinanethione, have been reported to possess significant antimicrobial activities. This implies potential applications in developing new antimicrobial agents (Dayakar et al., 2016).

  • Anticancer Activity : Imidazo[4,5-b]pyridine derivatives have shown potential as anticancer agents. For example, 2-thioxo-1H,3H-imidazo[4,5-b]pyridine derivatives exhibited antiproliferative activity against human cancer cell lines (Liszkiewicz et al., 2003).

  • Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives have been evaluated as inhibitors against mild steel corrosion, showcasing their potential application in materials science and engineering (Saady et al., 2021).

  • Fluorescent Probes : Imidazo[1,5-a]pyridine-based fluorescent probes, which share a similar structure with 1H-Imidazo[4,5-b]pyridine, have been synthesized and characterized for their potential application in sensing and imaging technologies (Zhang et al., 2015).

Safety And Hazards

While specific safety and hazard information for 1H-Imidazo[4,5-b]pyridine is not available in the retrieved papers, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Future Directions

Imidazo[4,5-b]pyridine derivatives have shown promising results in biological evaluations, exhibiting potential anticancer activity against breast cancer cells . This suggests that these compounds could be useful in developing more effective treatments for breast cancer in the future .

properties

IUPAC Name

1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMYYCRTACQSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075375
Record name 1H-Imidazo[4,5-b]pyridine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1H-Imidazo[4,5-b]pyridine

CAS RN

273-21-2
Record name Imidazo[4,5-b]pyridine
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Record name 1H-Imidazo(4,5-b)pyridine
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Record name 1H-Imidazo[4,5-b]pyridine
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Record name Pyrido[2,3-d]imidazole
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Synthesis routes and methods I

Procedure details

Imidazopyridine salt E-3 is prepared from aminopyridine E-1 (also D-1) (refer to Chart D) (commercial source) or the amino pyridine A-2 (refer to Chart A) and dihaloacetone E-2 (Aldrich) either by a two-step procedure whereby E-1 and E-2 are stirred in a solvent such as dimethoxyethane with or without the addition of a base such as triethylamine or potassium carbonate to give imidazopyridine salt E-3. If dimethoxyethane alone is used as solvent, it is then replaced with alcoholic solvent and E-3 is heated until no additional E-4 is formed.
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Synthesis routes and methods II

Procedure details

Using the general procedure for the phenylaminophenylacetic, acid synthesis described in Step F of Example 25, the product of Step B was alkylated with methyl 2-bromophenylacetate. Standard workup and purification by flash chromatography afforded the title compound.
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Synthesis routes and methods III

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A mixture of 4-amino-6-chloropyrimidine-5-carbonitrile (B) (1.0 eqv.), C-5 (1.0 eqv.) and DIEA (3.0 eqv.) in n-butanol was stirred at 110° C. for overnight. The reaction was monitored by TLC, after completion of reaction the reaction mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using 0 to 10% gradient of MeOH in DCM as eluent to give C-6.
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Synthesis routes and methods IV

Procedure details

2-Mercaptoimidazo[4,5-b]pyridine and 2-(N-cylopentylamino)benzyl chloride hydrochloride were reacted in an aqueous ethanol solution to obtain 2-[2-(N-cyclopentylamino)benzylthio[-imidazo[4,5-b]pyridine in the same manner as in Example 9-(2). The obtained 2-[2-(N-cyclopentylamino)benzylthio]imidazo[4,5-b]pyridine was oxidized by m-chloroperbenzoic acid in chloroform in the same manner in Example 9-(3) to give 2-[2-(N-cyclopentylamino)benzylsulfinyl]imidazo[4,5-b]pyridine as a pale yellow crystalline product. m.p.: 134° C. (decompn.)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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